4-({1-[3-氯-5-(三氟甲基)吡啶-2-基]-1H-吡唑-4-基}磺酰)-N-(4-氯苯基)哌嗪-1-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用
- 吕、丁和赵(2013)的一项研究详细阐述了含有哌嗪部分的新型吡唑甲酰胺衍生物的合成和 X 射线结构表征,并通过各种光谱技术和 X 射线晶体分析证实了它们的结构 (Lv, Ding, & Zhao, 2013)。
- 魏等人(2016)的另一项研究讨论了与给定化合物密切相关的化合物的可扩展合成工艺,强调了此类衍生物在治疗中枢神经系统疾病中的潜力 (Wei et al., 2016)。
抗菌和生物活性
哌嗪和吡唑的化学衍生物,类似于所讨论的化合物,在生物应用中显示出前景,尤其是在抗菌特性方面:
- 帕蒂尔等人(2021)合成了一系列新的哌嗪衍生物,并评估了它们对各种细菌和真菌菌株的抗菌活性。他们的研究发现某些衍生物表现出优异的抗菌特性,表明此类化合物在开发新的抗菌剂中的潜力 (Patil et al., 2021)。
- 在索利曼等人(2020)的一项研究中,合成了包括吡唑和噻唑衍生物在内的新型杂环化合物,并评估了它们作为针对斜纹夜蛾的杀虫剂。一些化合物表现出显着的杀虫活性,表明它们作为农用化学剂的潜力 (Soliman et al., 2020)。
药理学潜力
所关注化合物的复杂结构表明其潜在的药理应用:
- 加瓦等人(2005)的一项研究探讨了类似化合物与 TRPV1 受体的拮抗相互作用,阐明了受体激活和阻断所涉及的分子机制。这对于理解疼痛调节和开发新的镇痛药具有重要意义 (Gavva et al., 2005)。
- 山本等人(2016)的另一项研究讨论了强效甘氨酸转运蛋白 1 (GlyT1) 抑制剂的鉴定,强调了结构优化在增强抑制活性和治疗精神分裂症等疾病的潜在治疗应用中的作用 (Yamamoto & Shibata, 2016)。
安全和危害
未来方向
属性
IUPAC Name |
N-(4-chlorophenyl)-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N6O3S/c21-14-1-3-15(4-2-14)28-19(32)29-5-7-30(8-6-29)35(33,34)16-11-27-31(12-16)18-17(22)9-13(10-26-18)20(23,24)25/h1-4,9-12H,5-8H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAUDMBUQFATHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN(N=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。